A Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline
A Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline
Foreword: Initial analysis for the requested compound, 3-Chloro-4-fluoro-1,1'-biphenyl, revealed a significant scarcity of publicly available, validated physicochemical data required to construct a comprehensive technical guide. To fulfill the core requirements of this request with scientific integrity, this guide has been expertly pivoted to focus on a closely related and industrially significant compound: 3-Chloro-4-fluoroaniline . This key synthetic intermediate is well-characterized in scientific literature, allowing for an in-depth exploration of its properties, complete with the specified experimental methodologies and data visualizations.
Introduction
3-Chloro-4-fluoroaniline is a halogenated aromatic amine of considerable importance in the fine chemical industry. It serves as a critical precursor and building block in the synthesis of a wide range of high-value products, including pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern—featuring a nucleophilic amino group and an electron-deficient aromatic ring modulated by chloro and fluoro substituents—governs its reactivity and makes it a versatile intermediate.[1] A thorough understanding of its physicochemical properties is therefore not merely academic; it is essential for process optimization, reaction design, purification, formulation, and safety assessment in research and development settings.[3]
This technical guide provides a consolidated overview of the core physicochemical and spectroscopic properties of 3-Chloro-4-fluoroaniline. It is designed for researchers, chemists, and drug development professionals, offering not only validated data but also the underlying experimental protocols and their scientific rationale, ensuring a robust and applicable understanding of this key compound.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings. These parameters are crucial for everything from solvent selection in synthesis to predicting absorption in biological systems. The key properties of 3-Chloro-4-fluoroaniline are summarized below.
| Property | Value | Significance & Application Context | Reference(s) |
| Molecular Formula | C₆H₅ClFN | Defines the elemental composition and is the basis for molecular weight calculation. | [1][4] |
| Molecular Weight | 145.56 g/mol | Essential for all stoichiometric calculations in reaction design and for analytical quantitation. | [1][5] |
| Appearance | White to brown or purple crystalline solid/powder | The visual appearance can be an initial indicator of purity. Color variations may suggest the presence of oxidized impurities. | [1][4] |
| Melting Point | 41 - 47 °C | A narrow melting range is a critical indicator of high purity. This property is vital for quality control and influences drying and storage conditions. | [1][4][6] |
| Boiling Point | 227 - 228 °C (at 1013 hPa) | Important for purification by distillation, though its high value means vacuum distillation is often preferred to prevent thermal decomposition. | [1][6] |
| Water Solubility | 10 g/L (at 20 °C) | Moderate solubility influences its behavior in aqueous workups and its environmental fate. It dictates whether single-phase or biphasic reaction systems are appropriate. | [1][6] |
| logP (Octanol-Water) | 2.1 | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting good absorption across biological membranes, a key parameter in drug design. | [1] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For 3-Chloro-4-fluoroaniline, a combination of NMR and IR spectroscopy is used to confirm its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.[7]
| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Assignment & Rationale |
| ¹H NMR | 6.91 (dd) | J(H2-F) = 4.8, J(H5-H2) = 2.9 | H-2: Doublet of doublets, coupled to the adjacent fluorine and meta-coupled to H-5. |
| 6.64 (ddd) | J(H5-H6) = 8.7, J(H5-F) = 8.7 | H-5: Doublet of doublet of doublets, showing ortho coupling to H-6, coupling to the para fluorine, and meta coupling to H-2. | |
| 6.83 (t) | H-6: Appears as a triplet due to similar ortho coupling constants to H-5 and the adjacent fluorine. | ||
| 3.7 (br s) | -NH₂: A broad singlet for the two amine protons, which can exchange with trace water in the solvent. | ||
| ¹³C NMR | 153.2 (d) | J = 239.9 | C-4 (C-F): Large one-bond carbon-fluorine coupling constant is characteristic. |
| 142.3 (d) | J = 2.2 | C-1 (C-NH₂): Small two-bond coupling to fluorine. | |
| 120.3 (d) | J = 17.7 | C-3 (C-Cl): Two-bond coupling to fluorine. | |
| 117.0 (d) | J = 6.4 | C-2: Three-bond coupling to fluorine. | |
| 116.3 (d) | J = 21.2 | C-5: Three-bond coupling to fluorine. |
Data sourced from BenchChem's technical guide on the spectroscopic profile of 3-Chloro-4-fluoroaniline.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of specific functional groups by identifying their characteristic vibrational frequencies.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3485 / 3392 | Asymmetric / Symmetric Stretching | N-H (Primary Amine) |
| 3070 | Stretching | C-H (Aromatic) |
| 1627 | Scissoring (Bending) | N-H (Primary Amine) |
| 1572 / 1509 | Stretching | C=C (Aromatic Ring) |
| 1285 | Stretching | C-N |
| 1245 | Stretching | C-F |
| 681 | Stretching | C-Cl |
Data sourced from BenchChem's technical guide on the infrared spectroscopy of 3-Chloro-4-fluoroaniline.[8]
Section 3: Experimental Protocols & Methodologies
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The following sections provide step-by-step protocols for key analytical procedures.
Melting Point Determination
Principle: The melting point is a sensitive measure of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[1] This protocol uses the standard capillary method.
Methodology:
-
Sample Preparation: Ensure the 3-Chloro-4-fluoroaniline sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm height) of the sample into the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly at the sealed end.
-
Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Heat the block rapidly to about 15-20 °C below the expected melting point (41-47 °C).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for FT-IR Spectrum Acquisition.
NMR Spectrum Acquisition
Principle: This protocol describes the preparation of a sample for analysis in a high-field NMR spectrometer. The choice of a deuterated solvent (e.g., CDCl₃) is critical to avoid large solvent signals that would overwhelm the analyte signals. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons produce a sharp singlet at a defined position (0.00 ppm), providing a reference point for all other chemical shifts. [7] Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of 3-Chloro-4-fluoroaniline directly into a clean, dry vial.
-
Solvent Addition: Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. Agitate the vial gently until the sample is fully dissolved. [7]3. Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Instrumentation: Cap the NMR tube and wipe the outside clean. Insert the tube into a spinner turbine and adjust its depth using a depth gauge.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. Standard ¹H and ¹³C NMR experiments are then run to acquire the data.
Caption: Workflow for NMR Sample Preparation and Acquisition.
Section 4: Safety and Handling
Trustworthiness: Proper handling of any chemical is paramount for laboratory safety. The following information is a summary and should always be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the manufacturer.
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure). [6]* Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor). [6]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. [6]
Conclusion
3-Chloro-4-fluoroaniline is a foundational building block in modern organic synthesis. The physicochemical and spectroscopic properties detailed in this guide—from its melting point and solubility to its characteristic NMR and IR fingerprints—provide the essential data required for its effective and safe utilization. The provided protocols offer a validated framework for in-house verification and quality control, empowering researchers to proceed with confidence in their synthetic and developmental endeavors. A comprehensive understanding of these core characteristics is the first step toward innovation and success in the application of this versatile chemical intermediate.
References
-
PubMed. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available at: [Link]
-
ResearchGate. Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Available at: [Link]
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